molecular formula C8H18Cl2F2N2 B15307755 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride

Cat. No.: B15307755
M. Wt: 251.14 g/mol
InChI Key: WUGQJUUKIHGEMO-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a methylamine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, to achieve electrophilic 2,2-difluoroethylation of nucleophiles like amines . The reaction conditions often include the use of oxidants and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Addition Reactions: The piperidine ring can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like iodine, reducing agents, and nucleophiles such as thiols, amines, and alcohols . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted piperidine derivatives, while oxidation reactions can produce oxidized nitrogen-containing compounds.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with specific receptors and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to the presence of the difluoroethyl group, which imparts specific chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H18Cl2F2N2

Molecular Weight

251.14 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C8H16F2N2.2ClH/c1-11-7-2-4-12(5-3-7)6-8(9)10;;/h7-8,11H,2-6H2,1H3;2*1H

InChI Key

WUGQJUUKIHGEMO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)CC(F)F.Cl.Cl

Origin of Product

United States

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